molecular formula C23H22FN5O2 B2410847 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775514-30-1

4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2410847
CAS No.: 1775514-30-1
M. Wt: 419.46
InChI Key: ARULNHPTXSKWGK-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
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Properties

IUPAC Name

4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-15-13-29-20(22(25-15)28(2)14-16-7-5-4-6-8-16)12-19(27-29)23(30)26-17-9-10-21(31-3)18(24)11-17/h4-13H,14H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARULNHPTXSKWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)F)C(=N1)N(C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo derivatives often hinges on their structural features. The presence of specific substituents can enhance potency against various biological targets:

  • Amide Bond : The amide bond in the structure is crucial for the interaction with biological targets, enhancing solubility and bioavailability.
  • Fluorinated Phenyl Group : The incorporation of fluorine in the phenyl moiety can improve metabolic stability and increase lipophilicity, thereby enhancing cellular uptake.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrazine derivatives exhibit notable anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
4aMDA-MB-231 (Breast Cancer)0.5Inhibition of cell proliferation
5aA549 (Lung Cancer)0.3Induction of apoptosis

These results suggest that the compound may possess similar anticancer properties and warrant further investigation.

Antitubercular Activity

A series of pyrazolo derivatives have been synthesized and tested for their antitubercular activity. For example, compounds with a similar backbone demonstrated significant potency against drug-resistant strains of Mycobacterium tuberculosis:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.002 µg/mL for certain derivatives, indicating strong potential as new antituberculosis agents .

Study on Pyrazolo Derivatives

A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives revealed their effectiveness as Trk inhibitors, with IC50 values in the nanomolar range. These compounds were tested in vitro against various cancer cell lines and demonstrated promising results in inhibiting tumor growth .

Antiviral Activity

Another area of research has explored the antiviral potential of related compounds. For instance, N-phenylbenzamide derivatives exhibited broad-spectrum antiviral effects against viruses such as HIV and HCV. This suggests that modifications in the pyrazolo framework could lead to effective antiviral agents .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds structurally related to pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, derivatives have been developed that target specific cancer cell lines, showing promising cytotoxic effects against breast, colon, and cervical cancers. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents .
  • Antimicrobial Properties :
    • Similar compounds have demonstrated antimicrobial activity against various pathogens. The incorporation of different substituents on the pyrazole ring can enhance the antimicrobial efficacy. Studies have reported that certain pyrazole derivatives possess high minimum inhibitory concentrations (MICs) against bacterial strains, suggesting their potential use as antibacterial agents .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are also being researched for their anti-inflammatory properties. The modulation of inflammatory pathways through these compounds could lead to new treatments for chronic inflammatory diseases. Some studies indicate that specific modifications on the pyrazole structure can enhance its anti-inflammatory activity .

Pharmacological Applications

  • Protein Kinase Inhibition :
    • The compound has been explored for its ability to modulate protein kinase activity. Protein kinases play crucial roles in various cellular processes, including cell growth and division. Inhibitors of these enzymes are valuable in treating cancers and other proliferative diseases .
  • Neuroprotective Effects :
    • Emerging research suggests that pyrazolo[1,5-a]pyrazines may offer neuroprotective benefits. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Antidiabetic Activity :
    • Recent studies have indicated that certain pyrazole derivatives can exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. This application is particularly relevant given the rising prevalence of diabetes worldwide .

Case Studies

  • Case Study 1 : A study focused on the synthesis and evaluation of various substituted pyrazolo[1,5-a]pyrazines found that specific modifications resulted in enhanced anticancer activity against human cancer cell lines. The structure-activity relationship (SAR) analysis highlighted key functional groups responsible for improved efficacy .
  • Case Study 2 : Another research effort demonstrated the antimicrobial efficacy of a series of pyrazole derivatives against resistant bacterial strains. The study employed both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and bacterial targets .

Q & A

Q. What are the recommended synthetic routes for 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, substitution, and reduction. Key steps derived from analogous pyrazolo[1,5-a]pyrazine syntheses include:

  • Core Formation : Condensation of hydrazine derivatives with aldehydes/ketones to form the pyrazolo[1,5-a]pyrazine core.
  • Substitution : Introduction of the benzyl(methyl)amino group at position 4 via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Carboxamide Coupling : Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by coupling with 3-fluoro-4-methoxyaniline .
  • Reduction Steps : Hydrogenation with Pt/C under H₂ at 50°C to reduce nitro intermediates (if present) .

Q. Example Reaction Table :

StepReagents/ConditionsYieldKey Characterization
Core FormationHydrazine, EtOH, reflux65%LC-MS, ¹H NMR
SubstitutionBenzylmethylamine, K₂CO₃, DMF, 80°C72%¹³C NMR
Carboxamide CouplingEDCI, HOBt, DCM, RT58%HRMS, IR

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC/LC-MS : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Purity >95% is typical for biological assays .
    • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Key signals include pyrazine ring protons (δ 8.2–8.5 ppm), benzylmethylamino (δ 3.1–3.3 ppm for N-CH₃), and fluoro-methoxyphenyl carboxamide (δ 6.8–7.1 ppm) .
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. What strategies are effective for optimizing the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Catalyst Optimization : Use Pt/C (5 wt.%) for selective hydrogenation of nitro groups while preserving sensitive substituents (e.g., cyano) .
  • Temperature Control : Maintain 50°C during hydrogenation to prevent over-reduction .
  • Purification : Employ silica gel chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/EtOAC) for intermediates .
  • Reagent Stoichiometry : Use 1.2 equivalents of benzylmethylamine in SNAr reactions to minimize side products .

Case Study : In a related synthesis, adjusting the EDCI/HOBt ratio from 1:1 to 1:1.2 improved carboxamide coupling yields by 15% .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace 3-fluoro-4-methoxyphenyl with 4-chloro-3-methylphenyl) .
  • Biological Assays :
    • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination).
    • Anti-inflammatory : COX-2 inhibition via ELISA .
  • Computational Modeling :
    • Docking Studies : Use AutoDock Vina to predict binding to targets like EGFR or PI3K .
    • QSAR : Correlate logP, polar surface area, and IC₅₀ values to identify critical physicochemical parameters .

Q. SAR Insights Table :

ModificationBioactivity ChangeHypothesis
Replace benzyl with cyclohexyl↓ Anticancer activityReduced lipophilicity impairs membrane permeability
Introduce electron-withdrawing groups (e.g., CF₃)↑ COX-2 inhibitionEnhanced electrophilicity improves target binding

Q. How can researchers resolve contradictions in reported biological data for pyrazolo[1,5-a]pyrazine derivatives?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2) and protocols (e.g., 48-hr incubation) .
  • Metabolic Stability Testing : Compare hepatic microsomal stability (e.g., human vs. mouse) to explain species-specific discrepancies .
  • Crystallography : Resolve binding mode ambiguities via co-crystallization with target proteins (e.g., EGFR kinase domain) .

Example : Inconsistent IC₅₀ values for a related compound (5 μM vs. 12 μM) were attributed to differences in serum content (10% FBS vs. serum-free conditions) .

Q. What experimental designs are recommended for elucidating the mechanism of action?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis-related genes) .
  • In Vivo Models : Use xenograft mice (e.g., HT-29 colorectal tumors) with daily oral dosing (10–50 mg/kg) to assess efficacy and toxicity .

Data Integration : Combine phosphoproteomics (LC-MS/MS) and molecular dynamics simulations to map signaling network perturbations .

Q. How can researchers address solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) in PBS .
  • Prodrug Design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for improved bioavailability .

Example : A pyrazolo[1,5-a]pyrimidine derivative showed 3-fold higher solubility in 5% Cremophor EL/ethanol (1:1) compared to DMSO alone .

Q. What computational tools are suitable for predicting metabolic pathways?

Methodological Answer:

  • Software : Use Schrödinger’s Metabolite Predictor or GLORYx for phase I/II metabolism prediction .
  • Key Metabolic Sites :
    • Oxidation : Benzylmethylamino group (CYP3A4-mediated).
    • Glucuronidation : Carboxamide NH .
  • Validation : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS .

Q. Prediction Table :

EnzymePredicted Metabolitem/z [M+H]⁺
CYP3A4N-Oxide derivative456.2
UGT1A1O-Glucuronide632.3

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